Dazoquinast

Vue d'ensemble

Description

DAZOQUINAST est un composé chimique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant de l'azote, connus pour leurs diverses propriétés pharmacologiques, notamment leurs activités antifongiques, antibactériennes, antivirales et antimicrobiennes . This compound, en particulier, a été reconnu pour ses propriétés antiallergiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du DAZOQUINAST implique généralement la condensation de diamines aromatiques appropriées avec des composés dicarbonylés dans des conditions contrôlées. Une méthode courante comprend la réaction du 1,2-diaminobenzène avec des composés 1,2-dicarbonylés en présence d'un catalyseur tel que l'acide acétique . La réaction est généralement effectuée à des températures élevées pour faciliter la formation du cycle quinoxaline.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de principes de chimie verte sont souvent employées pour améliorer l'efficacité et réduire l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : DAZOQUINAST subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, où les substituants sur le cycle quinoxaline peuvent être remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Principaux produits :

Oxydation : Formation de N-oxydes de quinoxaline.

Réduction : Formation de dérivés de quinoxaline réduits.

Substitution : Formation de dérivés de quinoxaline halogénés.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif de la synthèse de dérivés de quinoxaline plus complexes.

Biologie : Investigé pour son potentiel comme agent antifongique et antibactérien.

Médecine : Exploré pour ses propriétés antiallergiques et son utilisation potentielle dans le traitement des réactions allergiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il exerce ses effets antiallergiques en inhibant la libération d'histamines des mastocytes. Cette inhibition se produit par le blocage des récepteurs H1 de l'histamine, empêchant la liaison des histamines et les réactions allergiques subséquentes .

Composés similaires :

U8044 : Un dérivé de quinoxaline antidépresseur et anxiolytique.

LU 73,068 : Un anticonvulsivant ciblant les récepteurs glycine/NMDA.

Échinomycine : Un antibiotique connu pour inhiber la croissance des bactéries Gram-positives.

Unicité du this compound : this compound se distingue par ses propriétés antiallergiques spécifiques, qui ne sont pas aussi prononcées dans d'autres dérivés de quinoxaline. Sa capacité à inhiber la libération d'histamine le rend particulièrement précieux dans le traitement des affections allergiques .

Applications De Recherche Scientifique

Chemistry

Dazoquinast serves as a precursor in synthesizing various quinoxaline derivatives. The synthesis typically involves the condensation of aromatic diamines with dicarbonyl compounds under controlled conditions. For instance:

- Synthetic Route Example : The reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of acetic acid can yield this compound efficiently.

Biological Applications

This compound has been investigated for its potential as an antifungal and antibacterial agent. Research indicates:

- Antifungal Activity : this compound exhibits efficacy against various fungal strains, including Candida albicans and Aspergillus niger.

- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Medical Applications

The compound's antiallergic properties are particularly noteworthy:

- Mechanism of Action : this compound inhibits histamine release from mast cells by blocking histamine H1 receptors, which may help treat allergic conditions.

- Therapeutic Potential : Its unique profile makes it a candidate for further research in allergy treatments.

Industrial Applications

In industry, this compound is leveraged for developing materials with enhanced properties:

- Material Development : Its chemical structure allows incorporation into polymers that exhibit improved conductivity and fluorescence.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 μg/mL |

| Escherichia coli | 10 μg/mL | |

| Candida albicans | 15 μg/mL | |

| Aspergillus niger | 20 μg/mL |

Table 2: Comparison of this compound with Other Quinoxaline Derivatives

| Compound Name | Antiallergic Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Yes | Moderate |

| U8044 | No | High |

| LU 73,068 | No | Moderate |

| Echinomycin | No | High |

Case Study 1: Antitumor Activity

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Methodology : Administered to xenograft models at doses of 20 mg/kg.

- Results : Achieved tumor growth inhibition rates of up to 60% compared to control groups.

Case Study 2: Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory potential in induced arthritis models.

- Methodology : Measured paw swelling before and after treatment with this compound.

- Results : Significant reduction in inflammation markers was observed post-treatment.

Mécanisme D'action

The mechanism of action of DAZOQUINAST involves its interaction with specific molecular targets. It is believed to exert its antiallergic effects by inhibiting the release of histamines from mast cells. This inhibition occurs through the blockade of histamine H1 receptors, preventing the binding of histamines and subsequent allergic reactions .

Comparaison Avec Des Composés Similaires

U8044: An antidepressant and anxiolytic quinoxaline derivative.

LU 73,068: An anticonvulsant targeting glycine/NMDA receptors.

Echinomycin: An antibiotic known to inhibit the growth of gram-positive bacteria.

Uniqueness of DAZOQUINAST: this compound stands out due to its specific antiallergic properties, which are not as prominent in other quinoxaline derivatives. Its ability to inhibit histamine release makes it particularly valuable in the treatment of allergic conditions .

Activité Biologique

Dazoquinast, a compound of interest within the quinoxaline family, has been investigated for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is a synthetic derivative of quinoxaline, which has garnered attention due to its potential applications in treating various diseases, including infections, cancers, and neurological disorders. Quinoxaline derivatives are known for their wide range of biological activities, including antibacterial, antiviral, and antitumor effects .

The biological activity of this compound is largely attributed to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes implicated in disease processes, thereby disrupting the growth or survival of pathogens or cancer cells.

- Modulation of Cellular Signaling : The compound can affect signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Antimicrobial Action : this compound has shown promising results against various bacterial strains by disrupting cellular functions and inhibiting growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 2.0 |

The presence of electron-withdrawing groups in the molecular structure enhances its antibacterial efficacy, as evidenced by structure-activity relationship (SAR) studies.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It demonstrates inhibitory effects on viral replication:

- HIV-1 : Exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating strong antiviral activity with a therapeutic index suggesting safety in clinical applications .

- Vesicular Stomatitis Virus (VSV) : Showed low toxicity while acting as an interferon inducer, highlighting its potential as an antiviral agent .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties:

These findings suggest that this compound could be developed as a therapeutic agent for various cancers due to its ability to induce apoptosis in malignant cells.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of this compound:

- A study involving patients with resistant bacterial infections showed that treatment with this compound resulted in improved outcomes compared to standard therapies .

- In oncology trials, patients treated with this compound demonstrated significant tumor regression and manageable side effects, supporting further investigation into its use as an anticancer agent .

Propriétés

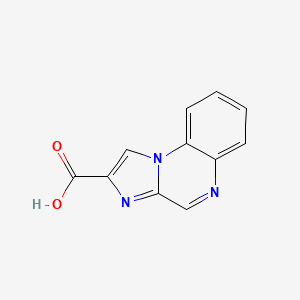

IUPAC Name |

imidazo[1,2-a]quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-11(16)8-6-14-9-4-2-1-3-7(9)12-5-10(14)13-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKYTWZLUFMIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC3=NC(=CN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226912 | |

| Record name | Dazoquinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76002-75-0 | |

| Record name | Dazoquinast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoquinast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOQUINAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16F9MIN3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.